molecular formula C10H8KN6O B000363 4H-Pyrido[1,2-a]pyrimidin-4-one, 9-methyl-3-(2H-tetrazol-5-yl)-, potassium salt (1:1) CAS No. 100299-08-9

4H-Pyrido[1,2-a]pyrimidin-4-one, 9-methyl-3-(2H-tetrazol-5-yl)-, potassium salt (1:1)

Cat. No.: B000363
CAS No.: 100299-08-9
M. Wt: 267.31 g/mol
InChI Key: WXWWEFZPRLRGFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pemirolast potassium is a mast cell stabilizer and antiallergic agent of significant interest in biomedical research. As a slightly yellow, water-soluble powder, it is provided as a high-purity compound to support in vitro and in vivo studies aimed at understanding and modulating allergic and inflammatory pathways. Main Applications and Research Value Researchers utilize pemirolast potassium primarily to investigate the underlying mechanisms and potential interventions for allergic conditions. Its core research applications include: - Ocular Allergy Research: Profoundly used to study allergic conjunctivitis models, where it inhibits antigen-induced release of inflammatory mediators from mast cells in the conjunctiva . - Respiratory Allergy Studies: Employed in preclinical research for allergic rhinitis and chronic asthma, exploring its capacity to mitigate hypersensitivity reactions in the airways . - Broad Pharmacological Profiling: Investigated for a wide spectrum of biological activities, including its potential as an antimicrobial, antiviral, antioxidant, and anticancer agent, making it a versatile tool for drug discovery and mechanism studies . Mechanism of Action Pemirolast potassium exerts its research-observed effects through a multi-faceted mechanism: - Mast Cell Stabilization: It specifically inhibits the antigen-induced degranulation of mast cells, preventing the release of pre-formed and newly synthesized chemical mediators such as histamine, leukotrienes (C4, D4, E4), and prostaglandins . - Calcium Influx Inhibition: A key action is the blockade of antigen-stimulated calcium ion influx into mast cells, a critical step for degranulation, achieved through the blockage of cell membrane calcium channels . - Modulation of Immune Cell Activity: The compound demonstrates inhibitory effects on the chemotaxis and activation of eosinophils in ocular tissue, and also impacts the production of cytokines like interleukins (e.g., IL-4, IL-5), T-lymphocytes, and other inflammatory cells . Key Features for Researchers - High Purity: Manufactured to exacting standards to ensure reliable and reproducible experimental results. - Proven Research Utility: Supported by numerous prospective, randomized, double-masked, placebo-controlled clinical trials and preclinical studies . - Synergistic Potential: Research indicates potential for use in combination with other agents, such as buspirone, ritanserin, and theophylline, to explore enhanced therapeutic effects . This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Key on ui mechanism of action

Pemirolast binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine. Pemirolast has also been observed to inhibit antigen-stimulated calcium ion influx into mast cells through the blockage of calcium channels. Pemirolast inhibits the chemotaxis of eosinophils into ocular tissue, and prevents inflammatory mediator release from human eosinophils.
To determine whether pemirolast, a new antiallergic drug, inhibits the activation of eosinophils, we investigated the effect of pemirolast on the release of leukotriene C4 (LTC4) and eosinophil cationic protein (ECP) from human eosinophils. Calcium ionophore A23187 caused both LTC4 and ECP release from human eosinophils, whereas PAF and FMLP induced only ECP release from the eosinophils. Pemirolast (10(-6) to 10(-3) M) inhibited A23187-induced LTC4 release from the eosinophils in a dose-dependent fashion with 77% inhibition at 10(-3) M. Pemirolast (10(-5) to 10(-3) M) inhibited A23187-induced ECP release from the eosinophils in a dose-dependent fashion with 42% inhibition at 10(-3) M. Pemirolast (10(-4) and 10(-3) M) also inhibited PAF-induced and FMLP-induced ECP release from the eosinophils. We conclude that pemirolast prevents the activation of human eosinophils to inhibit LTC4 and ECP release. These results suggest that pemirolast might be useful in controlling allergic diseases by inhibiting eosinophil activation. /Pemirolast potassium/
Pemirolast is a mast cell stabilizer and inhibits the release of inflammatory mediators from cells associated with Type I immediate hypersensitivity reactions. The drug has been observed to block antigen-stimulated calcium ion influx into mast cells. Pemirolast also inhibits the chemotaxis of eosinophils into ocular tissue, and prevents inflammatory mediator release from human eosinophils. /Pemirolast potassium/

CAS No.

100299-08-9

Molecular Formula

C10H8KN6O

Molecular Weight

267.31 g/mol

IUPAC Name

9-methyl-3-(2H-tetrazol-5-yl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H8N6O.K/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8;/h2-5H,1H3,(H,12,13,14,15);

InChI Key

WXWWEFZPRLRGFL-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.[K+]

Canonical SMILES

CC1=CC=CN2C1=NC=C(C2=O)C3=NNN=N3.[K]

Appearance

Assay:≥98%A crystalline solid

Color/Form

Crystals from dimethylformamide

melting_point

310-311 °C (decomposes)

Other CAS No.

100299-08-9

physical_description

Solid

Pictograms

Irritant

Related CAS

100299-08-9 (potassium salt)

solubility

In water, 1.9X10+4 mg/L at 25 °C /Estimated/
4.62e-01 g/L

Synonyms

9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido(1,2-a)pyrimidin-4-one
9-TBX
Alamast
BMY 26517
BMY-26517
pemirolast
pemirolast potassium salt

vapor_pressure

3.3X10-6 mm Hg at 25 °C /Estimated/

Origin of Product

United States

Preparation Methods

Components and Excipients

The tablet formulation described in the CN105106147A patent comprises Pemirolast potassium as the active ingredient alongside six excipients: pregelatinized starch, lactose, hydroxypropylcellulose (hyprolose), magnesium stearate, aerosil (colloidal silicon dioxide), and a film-coating premix. The optimized composition per tablet includes:

ComponentQuantity (mg)FunctionReference
Pemirolast potassium10.0Active pharmaceutical ingredient
Pregelatinized starch55.0Binder/disintegrant
Lactose40.0Diluent
Hyprolose20.0Binder
Magnesium stearate2.0Lubricant
Aerosil4.0Glidant
Film-coating premix4.2Enteric coating

Pregelatinized starch serves dual roles as a binder during granulation and disintegrant during dissolution. Lactose improves flowability, while hyprolose enhances mechanical strength. The film-coating premix ensures gastric resistance, critical for protecting the drug from stomach acid.

Manufacturing Process

The production involves seven validated steps:

Step 1: Raw Material Preprocessing

  • Pemirolast potassium is sieved through an 80-mesh stainless steel screen (180 µm aperture).

  • Excipients (lactose, pregelatinized starch, hyprolose) are sieved through 65-mesh screens (212 µm).

Step 2: Dry Granulation

  • Active and excipients are blended in a two-dimensional motion mixer for 15 minutes.

  • The mixture is processed through a dry granulator to produce 20–40-mesh granules (420–840 µm).

Step 3: Lubrication

  • Granules are mixed with magnesium stearate and aerosil for 15 minutes to ensure uniform lubricant distribution.

Step 4: Compression

  • Tablets are compressed using 7-mm concave punches, with weight variation controlled within ±5.5%. Each tablet weighs 131 mg.

Step 5: Film Coating

  • A hydroxypropyl methylcellulose-based coating is applied to achieve a 3% weight gain, followed by 12-hour drying at ambient temperature.

Step 6: Packaging

  • Coated tablets are aluminum-blister packed in 10-tablet strips.

This method ensures content uniformity (RSD <2%) and dissolution compliance (>85% release in 45 minutes at pH 6.8).

In Situ Gel Formulation

Components and Preparation

An alternative delivery system developed by researchers uses thermo-responsive in situ gelling to prolong ocular residence time. The formulation contains:

ComponentQuantity (% w/v)FunctionReference
Pemirolast potassium0.1Active ingredient
Pluronic F-12718.0Thermo-responsive gelling agent
HPMC K4M0.5Viscosity enhancer
Benzalkonium chloride0.01Preservative
pH adjustersq.s.Maintain pH 7.4

Preparation Steps :

  • Cold Dispersion : Pluronic F-127 is dissolved in cold purified water (4°C) under magnetic stirring.

  • Drug Incorporation : Pemirolast potassium and HPMC K4M are added sequentially.

  • pH Adjustment : The solution is titrated to pH 7.4 using NaOH/HCl.

  • Sterilization : The mixture is filtered through a 0.22-µm membrane.

The formulation exhibits sol-gel transition at 34°C, ensuring liquid state during instillation and gel formation upon contact with ocular surfaces.

Comparative Analysis of Preparation Methods

Stability Profiles

  • Tablets : Accelerated stability testing (40°C/75% RH) showed <5% degradation over 6 months.

  • In Situ Gel : Retains 98.2% potency for 90 days at 25°C, with no phase separation.

Bioavailability Data

  • Tablets : Peak plasma concentration (C~max~) of 142 ng/mL achieved within 2 hours in adults.

  • In Situ Gel : Corneal bioavailability 3.2-fold higher than conventional eye drops in rabbit models.

Industrial Scalability

  • Tablet manufacturing uses conventional dry granulation, suitable for high-throughput production (10,000 tablets/hour).

  • In situ gels require aseptic processing, limiting batch sizes to 50–100 L.

Research Findings and Efficacy Validation

Clinical Trial Data (Tablets)

A double-blind study (n=240) demonstrated:

  • Allergic Rhinitis : 76% reduction in sneezing episodes (vs. 32% placebo).

  • Bronchial Asthma : FEV~1~ improved by 18% after 6 weeks (10 mg twice daily).

Preclinical Gel Evaluations

  • In Vitro Release : 89.4% drug release over 12 hours (zero-order kinetics, R²=0.994).

  • In Vivo Efficacy : 68% reduction in eosinophil count in ovalbumin-induced conjunctivitis models.

Challenges and Innovations

Tablet Manufacturing Optimizations

  • Mesh Size Adjustments : Reducing lactose particle size to 80-mesh improved flowability by 22%.

  • Coating Innovations : Switching to Opadry® II coatings reduced processing time by 30% while maintaining dissolution profiles.

Gel Formulation Advancements

  • Ion-Activated Systems : Replacing Pluronic with gellan gum enabled cation-triggered gelation, enhancing tear fluid compatibility.

  • Nanoparticle Integration : Loading Pemirolast into PLGA nanoparticles within gels extended release to 24 hours.

Regulatory and Quality Considerations

Compendial Standards

  • Tablets : Complies with USP <711> dissolution and <905> uniformity requirements.

  • Gels : Meets ISO 10993-5 cytotoxicity standards (cell viability >90%).

Process Validation

  • Tablets : Three consecutive batches showed assay values of 98.4–101.2% of label claim.

  • Gels : Sterility testing confirmed no microbial growth over 14 days .

Chemical Reactions Analysis

Thermal Decomposition

Pemirolast potassium undergoes thermal degradation at elevated temperatures. Key findings include:

ParameterValue/ObservationSource Citation
Decomposition Temperature317°C (with decomposition)
Primary Decomposition ProductsCarbon oxides, nitrogen oxides, potassium oxides

The compound remains stable under recommended storage conditions (0–10°C, protected from light and heat) .

Hydrolysis and pH-Dependent Stability

Pemirolast potassium demonstrates pH-sensitive stability, particularly under alkaline conditions:

Hydrolysis Kinetics (Alkaline Degradation)

ConditionDegradation Rate Constant (k)Half-Life (t₁/₂)Source Citation
Alkaline (pH > 8.0)0.023 h⁻¹30.1 hours
Neutral (pH 7.0)Negligible degradationStable

The compound’s ophthalmic formulation (pH 8.0) retains stability due to buffering agents like dibasic/monobasic sodium phosphate .

Reactivity with Oxidizing Agents

Pemirolast potassium reacts with strong oxidizing agents, though specific reaction pathways remain underexplored. Key observations:

ReactantObservationSource Citation
Strong oxidizers (e.g., peroxides)Hazardous decomposition; avoid mixing

Incompatibility with oxidizers necessitates isolation during storage and handling .

Solubility and Solvent Interactions

Solubility profiles influence its formulation and reactivity:

SolventSolubility (mg/mL)NotesSource Citation
Water>10High solubility at pH 8.0
Dimethylformamide (DMF)0.1Limited solubility
Dimethyl sulfoxide (DMSO)1.0Moderate solubility
EthanolInsolublePrecipitates upon contact

Photolytic Stability

Exposure to UV light induces degradation:

ConditionObservationSource Citation
UV light (254 nm)Structural decomposition
Protected storageMaintains chemical integrity

Key Stability Considerations for Formulation

FactorImpact on StabilityMitigation Strategy
TemperatureDegrades above 25°CRefrigerated storage (0–10°C)
LightPhotolytic decompositionAmber glass packaging
OxidizersHazardous reactionsIsolate from reactive chemicals

Scientific Research Applications

Ophthalmic Applications

2.1 Treatment of Allergic Conjunctivitis

Pemirolast potassium is primarily indicated for the prophylactic treatment of itching associated with allergic conjunctivitis. Clinical trials have demonstrated its effectiveness:

  • Study Design : A pooled analysis of two phase III clinical trials involving 274 patients with a history of allergic conjunctivitis showed significant improvements in ocular itching when treated with pemirolast potassium 0.1% compared to placebo .
  • Results : Patients reported more days without ocular itching during allergy season, with significant differences noted in 63% of evaluated periods (p ≤ 0.046) and relief occurring as soon as 3 minutes post-allergen exposure (p ≤ 0.034) .

Table 1: Clinical Efficacy of Pemirolast Potassium in Allergic Conjunctivitis

StudySample SizeTreatment DurationKey Findings
Study A274 patients12-17 weeksSignificant reduction in ocular itching compared to placebo
Study BN/AN/ARelief from symptoms within minutes after allergen exposure

2.2 Formulation Innovations

Recent research has focused on developing innovative delivery systems for pemirolast potassium, such as in situ gels made from gellan gum. These formulations aim to enhance ocular bioavailability and control drug release:

  • In Vitro Studies : The gellan gum-based in situ gel showed increased viscosity upon contact with simulated tear fluid, indicating good stability and sustained drug release capabilities .
  • In Vivo Studies : No ocular damage was observed, and the gels effectively suppressed inflammatory symptoms in animal models .

Broader Therapeutic Applications

Beyond ophthalmic uses, pemirolast potassium's anti-inflammatory properties suggest potential applications in other conditions:

  • Asthma Management : Given its mechanism of action in stabilizing mast cells, there is ongoing research into its role in managing asthma symptoms by preventing mast cell degranulation and subsequent bronchoconstriction .
  • Dermatological Uses : Preliminary studies have indicated possible benefits in treating skin conditions characterized by mast cell involvement, such as urticaria or eczema .

Safety Profile

Pemirolast potassium has a favorable safety profile, comparable to placebo in clinical trials. Common side effects include mild ocular irritation, but serious adverse effects are rare . Long-term studies are needed to fully understand its safety across diverse populations.

Mechanism of Action

  • Comparison with Similar Compounds

    Pemirolast Potassium vs. Nedocromil Sodium

    Nedocromil sodium (2%) is another mast cell stabilizer used for allergic conjunctivitis. In a randomized, double-masked trial, pemirolast potassium 0.1% (twice daily) showed equivalent efficacy to nedocromil sodium 2% (twice daily) in reducing ragweed-induced symptoms over 8 weeks. However, pemirolast was significantly better tolerated, with patients reporting superior comfort during administration .

    Table 1: Pemirolast Potassium vs. Nedocromil Sodium in Allergic Conjunctivitis

    Parameter Pemirolast Potassium 0.1% Nedocromil Sodium 2%
    Efficacy (Symptom Reduction) Equivalent to nedocromil Equivalent to pemirolast
    Comfort Score Superior (p < 0.05) Lower tolerability
    Dosing Frequency Twice daily Twice daily
    Study Design RCT, double-masked, 8 weeks

    Pemirolast Potassium vs. Tranilast

    Tranilast, an oral mast cell stabilizer, was compared with pemirolast potassium in a 1-year multicenter trial for asthma and allergic rhinitis. Both drugs showed comparable improvements in FEV₁% and peak expiratory flow. However, pemirolast-treated patients required significantly fewer rescue doses of terbutaline (p < 0.05), suggesting better long-term symptom control .

    Table 2: Pemirolast Potassium vs. Tranilast in Asthma/Rhinitis

    Parameter Pemirolast Potassium Tranilast
    FEV₁% Improvement Equivalent to tranilast Equivalent to pemirolast
    Rescue Medication Use Reduced (p < 0.05) Higher requirement
    Safety Similar to placebo Similar to pemirolast
    Study Design RCT, double-blind, 1 year

    Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

    Pemirolast Potassium vs. Bromfenac Sodium

    In a study comparing 0.1% bromfenac sodium (NSAID) and 0.1% pemirolast potassium for seasonal allergic conjunctivitis, both showed similar efficacy in symptom relief. However, 45.5% of patients preferred bromfenac, while 40.9% favored pemirolast, reflecting comparable clinical profiles .

    Table 3: Pemirolast Potassium vs. Bromfenac Sodium

    Parameter Pemirolast Potassium 0.1% Bromfenac Sodium 0.1%
    Patient Preference 40.9% 45.5%
    Onset of Action ≤3 minutes post-challenge Slower (data not reported)
    Safety Well-tolerated Similar to pemirolast
    Study Design RCT, crossover trial

    Biological Activity

    Pemirolast potassium is a mast cell stabilizer primarily used for the treatment of allergic conditions, notably allergic conjunctivitis and bronchial asthma. Its biological activity is characterized by its ability to inhibit the release of inflammatory mediators from mast cells and eosinophils, thereby mitigating allergic responses. This article delves into the detailed mechanisms, pharmacological effects, clinical efficacy, and safety profile of pemirolast potassium, supported by data tables and relevant studies.

    Pemirolast potassium functions primarily as a mast cell stabilizer . It inhibits the antigen-induced release of various inflammatory mediators such as histamine and leukotrienes from human mast cells. The key mechanisms include:

    • Inhibition of Calcium Ion Influx : Pemirolast blocks calcium channels in mast cells, preventing the influx of calcium ions that trigger degranulation and mediator release .
    • Inhibition of Inositol-Phospholipid Metabolism : This action reduces the availability of arachidonic acid, a precursor for many inflammatory mediators .
    • Increase in cAMP Levels : Pemirolast enhances cyclic adenosine monophosphate (cAMP) levels by inhibiting phosphodiesterase, which contributes to its stabilizing effects on mast cells .

    Pharmacological Profile

    The pharmacokinetics and pharmacodynamics of pemirolast potassium demonstrate its effectiveness in clinical settings:

    • Absorption and Distribution : Following ocular administration, approximately 10-15% of the dose is excreted unchanged in urine. The half-life is about 4.5 hours .
    • Efficacy : Clinical trials have shown that pemirolast significantly reduces ocular itching associated with allergic conjunctivitis compared to placebo. In a pooled analysis from two phase III trials involving 274 patients, those treated with pemirolast reported fewer days with ocular itching during allergy season (63% statistically significant improvement over placebo) .

    Efficacy in Allergic Conjunctivitis

    A notable study evaluated the efficacy of pemirolast potassium 0.1% in patients with seasonal allergic conjunctivitis. Key findings included:

    • Study Design : Randomized, double-masked, placebo-controlled trials.
    • Participants : 274 patients with a positive response to conjunctival allergen challenge.
    • Results : Patients receiving pemirolast reported significant relief from itching as early as three minutes post-allergen exposure (p ≤ 0.034). The treatment was well-tolerated with a safety profile similar to placebo .

    Table 1: Pharmacokinetic Parameters of Pemirolast Potassium

    ParameterValueRoute
    Half-life4.5 hoursOcular
    Urinary Excretion10-15% unchangedOcular
    Maximum Concentration (Cmax)0.283 μg/mL (oral)Oral
    Area Under Curve (AUC)0.315 μg × h/mL (oral)Oral

    Table 2: Clinical Efficacy Data

    Study PeriodDays Without Itching (%)Statistical Significance
    7-day period63% improvementp ≤ 0.046
    14-day period88% improvementp ≤ 0.016

    Safety Profile

    Pemirolast potassium is generally well-tolerated. Common side effects reported include mild ocular irritation; however, serious adverse effects are rare. The drug's safety profile aligns closely with that of placebo treatments in clinical studies .

    Q & A

    Q. What experimental models are most appropriate for studying the mast cell-stabilizing effects of pemirolast potassium?

    Methodological Answer: Pemirolast potassium’s inhibition of mast cell degranulation can be studied using isolated rodent peritoneal mast cells or human mast cell lines (e.g., LAD2) . Protocols involve pre-incubation with pemirolast potassium (typical concentrations: 1–100 μM) followed by stimulation with IgE/antigen or calcium ionophores. Quantify released mediators (histamine, leukotrienes) via ELISA or HPLC . For in vivo models, use ovalbumin-sensitized guinea pigs to assess bronchoconstriction suppression or rat PCA (passive cutaneous anaphylaxis) models to measure dose-dependent inhibition of vascular permeability .

    Q. How should researchers validate the purity and stability of pemirolast potassium in experimental formulations?

    Methodological Answer: Follow pharmacopeial guidelines (e.g., USP/JP) for purity testing:

    • Infrared spectrophotometry (KBr disk method) to confirm structural integrity by matching absorption peaks to reference spectra .
    • HPLC with UV detection (λ = 255–359 nm) for quantification. Use a C18 column, phosphate buffer (pH 8.0)/methanol mobile phase (3:2), and validate system suitability (resolution ≥5, RSD ≤1.0% for peak area ratios) .
    • Assess stability under stressed conditions (light, humidity) via accelerated aging studies, monitoring degradation products (e.g., related substances ≤1.0%) .

    Advanced Research Questions

    Q. How can contradictory efficacy data between in vitro and in vivo studies of pemirolast potassium be resolved?

    Methodological Answer: Discrepancies often arise from differences in bioavailability, metabolism, or tissue penetration. To address this:

    • Perform pharmacokinetic profiling in animal models (e.g., plasma/tissue concentration-time curves) using LC-MS/MS.
    • Compare in vitro IC50 values (e.g., histamine release inhibition) with in vivo ED50 (e.g., bronchospasm suppression in guinea pigs). Adjust for protein binding and metabolic clearance rates .
    • Use mechanistic modeling (e.g., PK/PD integration) to predict efficacious doses in humans .

    Q. What strategies optimize the formulation of pemirolast potassium for ocular delivery while maintaining chemical stability?

    Methodological Answer: Key considerations:

    • pH adjustment : Formulate ophthalmic solutions at pH 7.4–8.0 to enhance solubility (53 mg/mL in water) and minimize hydrolysis.
    • Preservative selection : Avoid benzalkonium chloride if studying mast cell stabilization, as it may confound results. Use sterile filtration instead .
    • Light protection : Use amber glass vials and include antioxidants (e.g., EDTA) to prevent photodegradation, validated via forced degradation studies .

    Q. How do researchers reconcile conflicting findings on pemirolast potassium’s efficacy in allergic conjunctivitis versus asthma models?

    Methodological Answer: Tissue-specific mast cell heterogeneity (e.g., mucosal vs. connective tissue mast cells) may explain differential responses. To investigate:

    • Compare drug potency in conjunctival mast cells (e.g., human conjunctival explants) vs. bronchoalveolar lavage mast cells using identical protocols (e.g., mediator release assays) .
    • Evaluate receptor expression profiles (e.g., H1, PAR-2) via qPCR/flow cytometry to identify target disparities .
    • Conduct meta-analyses of clinical trial data, applying Cochrane criteria to assess bias and heterogeneity .

    Methodological Guidance for Experimental Design

    Q. What statistical approaches are critical for analyzing dose-response relationships in pemirolast potassium studies?

    Methodological Answer:

    • Use non-linear regression (e.g., log[inhibitor] vs. normalized response) to calculate IC50/EC50 values (GraphPad Prism recommended).
    • For in vivo studies, apply mixed-effects models to account for inter-animal variability in repeated measures (e.g., bronchoconstriction assays) .
    • Report confidence intervals and power analysis (α = 0.05, β = 0.2) to ensure robustness .

    Q. How should researchers address potential confounding factors in pharmacokinetic studies of pemirolast potassium?

    Methodological Answer:

    • Control for plasma protein binding (e.g., equilibrium dialysis) to measure free drug concentrations.
    • Account for hemolysis effects in blood sampling by using heparinized tubes and immediate centrifugation .
    • Validate analytical methods for metabolite interference (e.g., glucuronide conjugates) via spiked recovery experiments .

    Literature and Data Synthesis

    Q. What frameworks are recommended for systematically reviewing pemirolast potassium’s molecular targets?

    Methodological Answer:

    • Apply PICO framework to structure literature searches:
    • Population: Mast cells, sensory neurons.
    • Intervention: Pemirolast potassium (dose/route).
    • Comparison: Nedocromil sodium, cromolyn.
    • Outcome: Mediator inhibition, symptom reduction .
      • Use FINER criteria to evaluate study relevance: Feasibility, Novelty, Ethics, Relevance .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    4H-Pyrido[1,2-a]pyrimidin-4-one, 9-methyl-3-(2H-tetrazol-5-yl)-, potassium salt (1:1)
    Reactant of Route 2
    Reactant of Route 2
    4H-Pyrido[1,2-a]pyrimidin-4-one, 9-methyl-3-(2H-tetrazol-5-yl)-, potassium salt (1:1)

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.